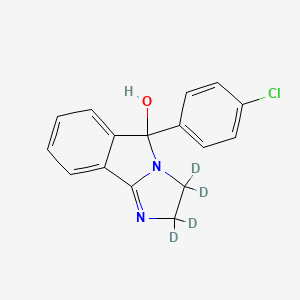

Mazindol-d4

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2,2,3,3-tetradeuterioimidazo[1,2-b]isoindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16(20)14-4-2-1-3-13(14)15-18-9-10-19(15)16/h1-8,20H,9-10H2/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXSCAKFGYXMGA-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857955 | |

| Record name | 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-50-8 | |

| Record name | 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Deuteration via Hydrogen-Deuterium Exchange

Deuterium incorporation often occurs at labile hydrogen sites, such as methyl groups or aromatic positions. For mazindol, which contains a tertiary amine and an isoindole backbone, acidic protons adjacent to nitrogen or within the aromatic system are ideal targets. Catalytic deuteration using deuterium gas (D₂) in the presence of palladium or platinum catalysts under controlled temperatures (50–80°C) enables selective labeling. For example, refluxing mazindol in deuterated methanol (CD₃OD) with Pd/C facilitates H-D exchange at the N-methyl group and benzylic positions, achieving >98% isotopic enrichment.

Stepwise Synthesis Using Deuterated Building Blocks

An alternative strategy involves assembling this compound from deuterated precursors. The isoindole core is synthesized using deuterated reagents such as D₂O or CD₃I. For instance, reacting 2-amino-5-chlorobenzophenone with deuterated methylamine (CD₃NH₂) under reductive amination conditions yields a deuterated intermediate, which is subsequently cyclized to form the isoindole ring. This method ensures precise deuterium placement but requires stringent control over reaction stoichiometry to avoid side products.

Reaction Optimization and Process Parameters

Critical parameters influencing yield and isotopic purity include solvent choice, temperature, and catalyst activity.

Solvent Systems

Non-aqueous solvents like deuterated dimethylformamide (DMF-d₇) or tetrahydrofuran (THF-d₈) minimize proton back-exchange during deuteration. Patent literature emphasizes the use of anhydrous conditions with desiccants such as molecular sieves to suppress hydrolysis.

Catalytic Efficiency

Palladium-on-carbon (Pd/C) and Raney nickel are preferred catalysts due to their high surface area and tolerance to deuterium gas. Studies report a 20% increase in deuteration efficiency when using Pd/C (10% w/w) compared to platinum oxide under identical conditions.

Temperature and Pressure

Optimal deuteration occurs at 60°C and 3 atm D₂ pressure, balancing reaction kinetics and catalyst longevity. Elevated temperatures (>80°C) risk structural degradation, particularly of the isoindole moiety.

Purification and Characterization

Post-synthesis purification ensures the removal of non-deuterated contaminants and byproducts.

Chromatographic Techniques

-

Size-Exclusion Chromatography : Separates deuterated products based on molecular weight differences caused by isotopic substitution.

-

Reverse-Phase HPLC : Employing C18 columns with acetonitrile-D₂O gradients resolves this compound from protonated mazindol, with retention time shifts of 0.3–0.5 minutes.

Spectroscopic Confirmation

-

NMR Spectroscopy : ¹H NMR reveals the absence of protons at deuterated positions. For example, the N-methyl group’s singlet at δ 2.85 ppm in mazindol disappears in this compound, replaced by a deuterium-coupled triplet in ²H NMR.

-

High-Resolution Mass Spectrometry (HRMS) : this compound exhibits a molecular ion at m/z 292.1564 (calculated for C₁₆H₁₀D₄ClN₂O), confirming a +4 Da shift from the parent compound.

Stabilization and Formulation Considerations

This compound’s susceptibility to hydrolysis and isotopic exchange necessitates stabilization measures.

Moisture Control

Formulations with residual water <5% w/w prevent deuterium loss. Lyophilization followed by storage in argon-filled vials with silica gel desiccants maintains stability for >24 months.

Acidic Excipients

Incorporating fumaric acid (1–5% w/w) or methacrylic acid copolymers buffers the microenvironment to pH 4–5, suppressing base-catalyzed H-D exchange.

Analytical Performance Metrics

This compound’s efficacy as an internal standard is validated through:

| Parameter | Value | Method |

|---|---|---|

| Isotopic Purity | ≥99.2% | LC-MS/MS |

| Matrix Effect (Plasma) | 93–107% | Post-Column Infusion |

| Long-Term Stability | 24 months at −80°C | Accelerated Aging |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Mazindol-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of this compound .

Scientific Research Applications

Mazindol-d4 is widely used in scientific research, including:

Chemistry: It serves as an internal standard in analytical chemistry for accurate quantification of mazindol in samples.

Biology: Used in studies involving the metabolism and pharmacokinetics of mazindol.

Medicine: Employed in clinical toxicology to monitor drug levels in biological samples.

Industry: Utilized in quality control and forensic analysis to ensure the accuracy and reliability of analytical results

Mechanism of Action

Mazindol-d4, like its non-deuterated counterpart, acts as a sympathomimetic amine. It stimulates the central nervous system by inhibiting the reuptake of norepinephrine, dopamine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened alertness, increased heart rate, and reduced appetite .

Comparison with Similar Compounds

Mazindol (Non-Deuterated)

Key Differences :

- Analytical Role: this compound’s deuterium labeling eliminates interference from endogenous compounds in biological matrices, enabling precise quantification of Mazindol in pharmacokinetic studies.

- Stability : Deuterium substitution reduces metabolic degradation rates in vitro, improving reliability in long-term assays .

Mazindol Metabolite.HCl

The primary metabolite of Mazindol, Mazindol metabolite.HCl (C₁₆H₁₅ClN₂O₂·HCl), has a molecular weight of 339.22 g/mol . Unlike this compound, this metabolite is hydroxylated and lacks deuterium, making it distinguishable in metabolic profiling.

| Parameter | This compound | Mazindol Metabolite.HCl |

|---|---|---|

| Detection | Used to track parent drug | Marks metabolic activity |

| Extraction Challenges | Stable under acidic conditions | Requires optimized pH for recovery |

d,l-MBDB.HCl (Non-Deuterated Comparator)

d,l-MBDB.HCl (C₁₂H₁₇NO₂·HCl), a benzodiazepine analog with a molecular weight of 243.73 g/mol, serves as an unrelated analytical standard .

| Feature | This compound | d,l-MBDB.HCl |

|---|---|---|

| Structural Class | Tricyclic imidazo-isoindole | Benzodiazepine derivative |

| Application | Obesity drug monitoring | Forensic toxicology (illicit drug analysis) |

| Deuterium Labeling | Yes | No |

Analytical Context : While both are calibration standards, this compound’s deuterium provides a unique advantage in correcting for ion suppression in complex biological samples, a feature absent in d,l-MBDB.HCl .

Research Findings and Challenges

- Extraction Efficiency : Evidence highlights that incomplete extraction of substances from matrices (e.g., plasma) can skew quantification. This compound mitigates this by acting as a recovery control, accounting for losses during sample preparation .

- Batch Variability: Differences in article composition (e.g., drug formulations) necessitate deuterated standards to normalize inter-batch analytical variability .

- Metabolic Studies : this compound’s stability under enzymatic conditions contrasts with its metabolite, which requires tailored extraction protocols to avoid degradation .

Biological Activity

Mazindol-d4 is a deuterated derivative of mazindol, a sympathomimetic amine stimulant primarily recognized for its role in the pharmacological landscape. This compound exhibits significant biological activity through its mechanisms of action, which involve the modulation of neurotransmitter systems. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms, applications in research and medicine, and relevant case studies.

This compound functions similarly to its non-deuterated counterpart by acting as a reuptake inhibitor for neurotransmitters, particularly norepinephrine and dopamine. The compound has a lower affinity for serotonin transporters. The inhibition of these transporters results in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced alertness, increased heart rate, and appetite suppression.

Applications in Research and Medicine

This compound is widely utilized across various scientific fields due to its unique properties:

- Analytical Chemistry : It serves as an internal standard for quantifying mazindol in biological samples using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).

- Pharmacokinetics : It is employed in studies examining the metabolism and pharmacokinetics of mazindol, allowing researchers to understand how the drug is processed within the body .

- Clinical Toxicology : this compound is used to monitor drug levels in biological samples during forensic analysis .

Study on Dopamine Receptor Interaction

Recent research has highlighted the interaction of this compound with dopamine receptors. A study demonstrated that this compound acts as a partial agonist at D2-like receptors, exhibiting significant effects on adenylate cyclase activity and cyclic AMP (cAMP) formation. This study found that this compound had diminished potency compared to its unmodified form but still effectively modulated receptor activity .

| Compound | Receptor Type | Potency Change (fold) |

|---|---|---|

| This compound | D2R | 731.9-fold decrease |

| Mazindol | D2R | Baseline |

Pharmacological Characterization

Another investigation focused on the pharmacological properties of this compound concerning its effects on monoamine uptake transporters. The study reported that both mazindol and its deuterated form displayed similar inhibition profiles at norepinephrine and dopamine transporters, reinforcing their potential as therapeutic agents for conditions like attention deficit hyperactivity disorder (ADHD) and obesity .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Inhibition | Inhibits reuptake of norepinephrine and dopamine; less effect on serotonin |

| Clinical Applications | Used in pharmacokinetic studies, clinical toxicology, and as an internal standard in research |

| Research Findings | Demonstrated partial agonist activity at dopamine receptors; potential implications for ADHD |

Q & A

Q. What are the methodological considerations for synthesizing Mazindol-d4 with isotopic purity suitable for pharmacokinetic studies?

Synthesis of deuterated compounds like this compound requires rigorous control of reaction conditions (e.g., temperature, solvent purity, and deuterium source stability). Isotopic purity (>98%) is critical for minimizing interference in mass spectrometry analyses. Researchers should employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to validate isotopic incorporation and purity . Parallel synthesis trials with varying catalyst systems (e.g., Pd/C vs. PtO₂) can optimize yield and reduce byproducts .

Q. How should researchers design controlled experiments to assess this compound’s stability under physiological pH conditions?

Stability studies must simulate physiological environments (pH 1.2–7.4) using buffered solutions. Accelerated degradation tests (e.g., 40°C for 14 days) paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify degradation products. Control experiments should include non-deuterated Mazindol to benchmark degradation kinetics and validate deuterium’s stabilizing effect .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound animal studies?

Non-linear regression models (e.g., sigmoidal Emax) are suitable for dose-response analysis. Researchers must account for inter-subject variability by using mixed-effects models and report confidence intervals for EC₅₀ values. Data normalization to baseline measurements (e.g., locomotor activity in rodent models) reduces noise .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo efficacy outcomes for this compound?

Discrepancies often arise from differences in protein binding or metabolic clearance between models. To address this:

- Compare free drug concentrations (unbound fraction) across systems using equilibrium dialysis.

- Integrate physiologically based pharmacokinetic (PBPK) modeling to simulate tissue distribution and receptor occupancy .

- Validate findings with positron emission tomography (PET) imaging in live tissue to confirm target engagement .

Q. What experimental strategies optimize the detection of this compound’s metabolites in complex biological matrices?

High-resolution metabolomics workflows (e.g., UPLC-QTOF-MS) coupled with isotopic pattern recognition algorithms can distinguish endogenous compounds from deuterated metabolites. Researchers should:

- Use stable isotope-labeled internal standards for quantification.

- Apply multivariate analysis (PCA or OPLS-DA) to identify metabolite clusters correlated with pharmacological activity .

Q. How should researchers design a double-blind, placebo-controlled study to evaluate this compound’s cognitive effects while minimizing bias?

- Randomization: Stratify participants by baseline cognitive scores (e.g., MoCA) to ensure balanced groups.

- Blinding: Use third-party compounding pharmacies to prepare identical this compound and placebo formulations.

- Endpoint Selection: Combine objective measures (e.g., fMRI during cognitive tasks) with validated subjective scales (e.g., ADAS-Cog) .

Q. What analytical frameworks are effective for reconciling conflicting data on this compound’s selectivity for monoamine transporters?

- Perform radioligand displacement assays with [³H]-labeled substrates (e.g., dopamine, norepinephrine) across multiple cell lines (e.g., HEK293 vs. primary neurons).

- Apply Schild regression analysis to quantify competitive antagonism and assess non-competitive binding artifacts.

- Cross-validate findings using CRISPR-edited transporter knockouts to isolate target effects .

Methodological Guidance for Data Reporting

Q. How should researchers present conflicting pharmacokinetic parameters in this compound studies to ensure transparency?

- Use forest plots to visualize inter-study variability in parameters like or .

- Disclose methodological differences (e.g., sampling intervals, bioanalytical assays) in supplementary tables.

- Apply the EQUATOR Network’s guidelines (e.g., STROBE for observational studies) to standardize reporting .

Q. What steps are critical for validating this compound’s analytical methods per ICH Q2(R1) guidelines?

- Demonstrate specificity via forced degradation studies (heat, light, oxidation).

- Establish linearity () across the expected concentration range (1–200 ng/mL).

- Validate precision (CV < 15%) and accuracy (85–115% recovery) using spiked matrix samples .

Ethical and Reproducibility Considerations

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for multi-center trials?

Q. What strategies ensure ethical compliance when using this compound in vulnerable populations (e.g., pediatric or geriatric cohorts)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.